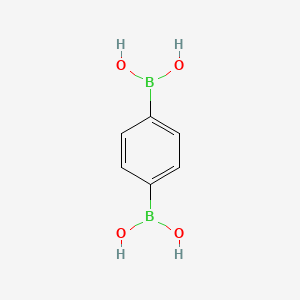

1,4-Benzenediboronic acid

Descripción

Propiedades

IUPAC Name |

(4-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODYVHJTUHHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676566-94-2 | |

| Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20963507 | |

| Record name | 1,4-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4612-26-4 | |

| Record name | 4612-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Benzenediboronic Acid and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing arylboronic acids have been adapted for the creation of diboronic acids, primarily relying on the generation of highly reactive organometallic intermediates.

Grignard Reagent and Lithium-Based Approaches

One of the earliest and most fundamental methods for preparing 1,4-benzenediboronic acid involves the use of organometallic reagents derived from 1,4-dihalobenzenes. The first reported synthesis in 1957 utilized the reaction of lithium and Grignard reagents with the corresponding benzene (B151609) dibromides and methyl borate (B1201080). organic-chemistry.org This approach typically involves a two-step process: the formation of an organometallic intermediate, followed by its reaction with a boron-containing electrophile.

The general pathway involves the reaction of a 1,4-dihaloarene, such as 1,4-dibromobenzene (B42075), with an active metal like magnesium (to form a di-Grignard reagent) or lithium (to form a dilithio species). This highly reactive intermediate is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed under acidic conditions to yield the final this compound. researchgate.net This method is considered one of the least expensive routes for arylboronic acid synthesis. researchgate.net While effective, these reactions require strictly anhydrous conditions and can be sensitive to functional groups on the aromatic ring.

Table 1: Grignard/Lithium-Based Synthesis Overview

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of Organometallic Intermediate | 1,4-Dihalobenzene, Magnesium (Mg) or Lithium (Li) |

| 2 | Borylation | Trialkyl borate (e.g., B(OCH₃)₃, B(O-i-Pr)₃) |

| 3 | Hydrolysis | Acidic aqueous workup (e.g., H₂O/HCl) |

Organotin Compound-Mediated Synthesis

An alternative classical route involves the use of organotin compounds. A convenient synthesis of this compound has been demonstrated through the transmetalation of 1,4-bis(trimethylstannyl)benzene with borane. organic-chemistry.org In this method, the starting distannylarene is prepared via the reaction of 1,4-dichlorobenzene (B42874) with trimethylstannyl anions in liquid ammonia. organic-chemistry.org

The subsequent reaction between 1,4-bis(trimethylstannyl)benzene and a borane-tetrahydrofuran (B86392) (BH₃·THF) complex leads to the formation of boron-containing intermediates. organic-chemistry.orgnih.gov Hydrolysis of these intermediates furnishes this compound in high yields, typically around 83%. organic-chemistry.org This method is noted for producing highly pure products. organic-chemistry.org

Catalytic Functionalization Strategies

Modern synthetic chemistry has increasingly moved towards catalytic methods, which often offer milder reaction conditions, higher functional group tolerance, and greater efficiency.

Palladium-Catalyzed Miyaura Borylation

The Palladium-catalyzed Miyaura borylation is a powerful and widely used method for synthesizing arylboronic esters from aryl halides or triflates. organic-chemistry.orgresearchgate.net This reaction is highly effective for preparing the bis(pinacol) ester of this compound, a stable and commonly used derivative. researchgate.net The process involves the cross-coupling of a 1,4-dihaloarene with a diboron (B99234) reagent, most frequently bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a weak base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgacs.org The use of a weak base is crucial to prevent the competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org This method demonstrates excellent functional group compatibility and provides direct access to boronic esters that can be easily purified. organic-chemistry.orgacs.org More recently, iron-catalyzed Miyaura borylation has emerged as a more sustainable alternative, and the diborylation of 1,4-dichlorobenzene has been achieved with this method, yielding the 1,4-diboronic ester. acs.org

Table 2: Representative Conditions for Miyaura Borylation of 1,4-Dihaloarenes

| Catalyst / Ligand | Base | Boron Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | KOAc | B₂pin₂ | DMSO | 80 | 60-98 | acs.org |

| Pd(dba)₂ / DPEphos | KOAc | B₂pin₂ | - | - | High | researchgate.net |

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation represents a state-of-the-art strategy for the direct conversion of C-H bonds into C-B bonds, offering high atom economy by avoiding the need for pre-functionalized substrates. illinois.edu The direct synthesis of this compound from benzene via this method is challenging due to issues with regioselectivity. researchgate.net Undirected borylation of benzene typically yields the monoborylated product, phenylboronic ester, as the major product, with statistical formation of diborylated isomers. csic.es

The regioselectivity of Ir-catalyzed borylation is primarily governed by steric factors, meaning the catalyst tends to functionalize the least hindered C-H bonds. researchgate.netbeilstein-journals.org To achieve para-selectivity in substituted arenes, directing groups or specific reaction conditions are required. For instance, the use of ammonium (B1175870) sulfate (B86663) salts has been shown to direct borylation to the para position through steric interactions. illinois.edu The catalytic cycle is understood to proceed through an Ir(III)/Ir(V) mechanism, where an active Ir(III) species undergoes oxidative addition of the arene C-H bond to form an Ir(V) intermediate, followed by reductive elimination of the arylboronic ester. illinois.edunih.gov While powerful for many substrates, achieving selective 1,4-diborylation of unsubstituted benzene remains a significant synthetic hurdle. acs.orgacs.org

Novel Synthetic Approaches and Conditions

Research continues to yield novel methods for the synthesis of arylboronates, focusing on alternative starting materials and activation strategies.

One such innovative method is the palladium-catalyzed desulfitative borylation of sodium arylsulfinates with bis(pinacolato)diboron. researchgate.net This reaction provides a new pathway to C-B bond formation by utilizing readily available arylsulfinates as precursors, offering moderate to good yields of the corresponding arylboronates under mild conditions. researchgate.net

Another emerging strategy is the photoinduced, dual C-H/C-X borylation of haloarenes. nih.gov This metal-free approach uses light to initiate a radical-based reaction. When applied to iodobenzene, this method can produce diborylated products. However, the regioselectivity is highly dependent on the solvent; isopropanol (B130326) favors the 1,2-isomer, while hexafluoroisopropanol (HFIP) favors the 1,3-isomer, with the 1,4-isomer being a minor product in both cases. nih.gov

Furthermore, the development of differentially protected benzenediboronic acids represents a strategic innovation. acs.org By protecting one of the two boronyl groups, these molecules can act as divalent cross-coupling modules. This allows for selective Suzuki-Miyaura coupling at the unprotected site, leaving a masked boronyl group that can be used in subsequent transformations, thereby enabling the efficient, stepwise synthesis of complex oligoarenes. acs.org

Electric-Field-Induced Condensation Reactions

The application of strong electric fields (EFs) has been shown to induce the covalent condensation of boronic acids. rsc.orgrsc.org This method utilizes the high electric field intensity, on the order of 10⁹ V m⁻¹, generated at the air-liquid interface of microdroplets to drive the reaction at room temperature. rsc.org By subjecting a solution of boronic acids to a high voltage within a microdroplet system, researchers can facilitate self-condensation and co-condensation without the need for conventional heating. rsc.org

This process has been demonstrated to be effective for both phenylboronic acid (PBA) and its bifunctional analogue, this compound (BDBA). rsc.org The reaction proceeds via the formation of boronate linkages, eventually leading to polymerization. rsc.org Experimental evidence confirms that the extent of the condensation reaction is dependent on the strength of the applied electric field; a higher voltage leads to a greater abundance of condensation products. rsc.org This technique not only validates the theorized role of electric fields in promoting boronic acid condensation but also provides a novel, solution-phase experimental platform to study these effects. rsc.orgrsc.org

| Applied Voltage (kV) | Relative Abundance of Dimer Product (Arbitrary Units) |

|---|---|

| 2 | ~0.02 |

| 3 | ~0.04 |

| 4 | ~0.06 |

| 5 | ~0.08 |

On-Surface Synthesis Techniques

On-surface synthesis provides a powerful route to construct two-dimensional (2D) covalent networks from this compound (BDBA). rsc.orguni-graz.at This method involves the direct deposition of BDBA molecules onto a substrate, typically a noble metal surface like silver (Ag) or gold (Au), under ultrahigh vacuum conditions. rsc.orgmdpi.com Upon annealing, the BDBA molecules undergo a self-condensation reaction. rsc.org In this dehydration reaction, three B(OH)₂ moieties couple to form a stable six-membered boroxine (B1236090) ring (B₃O₃), releasing three water molecules as a byproduct. rsc.org

The choice of substrate material is critical, as it influences the balance between molecular diffusion and adsorption strength. uni-graz.at For BDBA, Ag(111) has been identified as an effective surface, providing a compromise between the strong adsorption seen on Cu(111) and the weak interaction on Au(111) that can lead to premature desorption. uni-graz.at On Ag(100), a hydrogen-bonded network of BDBA is initially formed at room temperature, which then slowly transforms into a covalent polymeric network over approximately two days. rsc.org The temperature required for polymerization can vary depending on the precursor and substrate, with temperatures around 50 °C being sufficient for BDBA on some surfaces. nih.gov This technique allows for the creation of highly ordered, robust, and extended 2D polymers, similar in structure to certain covalent organic frameworks (COFs). rsc.org

| Substrate | Observation | Reference |

|---|---|---|

| Ag(111) | Considered the best compromise for mobility and adsorption strength. | uni-graz.at |

| Cu(111) | Molecules adsorb too strongly, leading to limited diffusion and desorption upon heating without polymer formation. | uni-graz.at |

| Au(111) | Molecule-surface interaction is too weak, resulting in early molecular desorption. | uni-graz.atmdpi.com |

| KCl(001) | Dehydration reaction was not observed; annealing led to desorption. | rsc.org |

Synthesis of Key Precursors and Esters

The synthesis of derivatives and esters of this compound is fundamental for its application in subsequent polymerization reactions, such as Suzuki coupling. The bis(pinacol) ester is a particularly important and widely used derivative.

Preparation of this compound Bis(pinacol) Ester

This compound bis(pinacol) ester is a key intermediate in the synthesis of various polymers and organic materials. google.comdoi.orgsigmaaldrich.com A common and scalable method for its preparation involves the palladium-catalyzed coupling reaction of a dibromo substrate with bis(pinacolate)diboron. google.comwiley-vch.de

In a typical procedure, 1,4-dibromobenzene is used as the starting material. google.com The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, commonly potassium carbonate. google.comambeed.com The reaction solvent is typically a mixture that can include methanol (B129727) and water or an organic solvent like THF. doi.orgambeed.com The mixture is heated to reflux for several hours under an inert atmosphere. ambeed.com After the reaction is complete, the product is isolated and purified. While traditional methods often required purification by column chromatography, which resulted in lower yields (around 70%) and significant solvent waste, newer methods focus on purification by recrystallization to improve efficiency and yield for large-scale production. google.com The resulting this compound bis(pinacol) ester is a solid with a melting point of approximately 241-245 °C. sigmaaldrich.com

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 1,4-dibromobenzene | google.com |

| Reagent | Bis(pinacolate)diboron | google.com |

| Catalyst | Palladium-based catalyst (e.g., Pd(dppf)Cl₂) | google.com |

| Base | Potassium Acetate | google.com |

| Solvent | 1,4-dioxane | google.com |

| Temperature | 80-100 °C | google.com |

| Yield | >80% (reported for optimized large-scale methods) | google.com |

1,4 Benzenediboronic Acid in Advanced Materials Chemistry

Covalent Organic Frameworks (COFs) Construction

1,4-Benzenediboronic acid (BDBA) is a pivotal building block in the construction of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with ordered structures. Its utility stems from the ability of its boronic acid functional groups to undergo reversible condensation reactions, which is crucial for the error-checking and self-healing processes that lead to crystalline materials.

Boronate Esterification for Two-Dimensional COFs

Boronate esterification is a key reaction for constructing two-dimensional (2D) COFs. This process involves the condensation reaction between a boronic acid, such as this compound, and a diol or polyol. The resulting boronate ester linkages are five-membered rings that are planar and contribute to the formation of highly crystalline and porous 2D layered structures. mdpi.comlabinsights.nl

For instance, the co-condensation of this compound with polyol monomers like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) leads to the formation of well-known COFs such as COF-5. mdpi.commdpi.com This reaction is typically carried out under solvothermal conditions, often in a mixture of solvents like mesitylene (B46885) and dioxane, to facilitate the dehydration process and promote crystallization. mdpi.comresearchgate.net The reversibility of the boronate ester linkage is a critical factor that allows for the correction of defects during the growth of the framework, leading to a more ordered and crystalline material. sci-hub.se

Microwave-assisted synthesis has been shown to significantly accelerate the formation of boronate ester-linked COFs. For example, COF-5 can be synthesized in just 20 minutes under microwave irradiation, a rate that is 200 times faster than conventional solvothermal methods. mdpi.com This rapid synthesis not only saves time and energy but can also lead to materials with higher surface areas. mdpi.com

Boroxine (B1236090) Linkage Formation in COF-1 and Analogues

The self-condensation of this compound (BDBA) under solvothermal conditions leads to the formation of COF-1, the first reported covalent organic framework. researchgate.netrsc.org This reaction involves the dehydration of three BDBA molecules to form a planar, six-membered boroxine ring, which serves as the linkage in the 2D framework. labinsights.nlresearchgate.net The synthesis of COF-1 is typically performed in a sealed tube containing a mixture of mesitylene and dioxane at elevated temperatures for an extended period. mdpi.comresearchgate.net

The resulting COF-1 possesses a 2D graphitic structure with expanded porous layers and a significant surface area. researchgate.net The boroxine linkages, while enabling the formation of these crystalline structures, are known to be sensitive to hydrolysis. mdpi.comnih.gov

The synthesis of COF-1 analogues can be achieved by using different diboronic acid monomers, allowing for the tuning of the framework's properties. The general principle of self-condensation to form boroxine-linked COFs has been a foundational concept in the field of COF chemistry. mdpi.com

Design Principles for Tunable Pore Architectures in COFs

The ability to tune the pore architecture of COFs is a key advantage of this class of materials. This is achieved by the judicious selection of building blocks, including this compound, and by controlling the reaction conditions.

The size and shape of the pores in COFs can be systematically controlled by varying the length and geometry of the organic linkers. For example, in boronate ester-linked COFs, using a longer diol or a larger multitopic connector with this compound will result in a framework with larger pores. rsc.orgresearchgate.net This principle has been demonstrated in the synthesis of isoreticular COFs, where the underlying topology is maintained while the pore size is expanded. rsc.orgnih.gov

The combination of building blocks with different symmetries can also lead to COFs with unique pore structures. For instance, combining a C2-symmetric linker like this compound with a C3-symmetric linker can result in COFs with alternating triangular and hexagonal pores. researchgate.net Furthermore, multitopic linker strategies, where building blocks with more than two connection points are used, can lead to more complex and hierarchical pore structures. mdpi.comrsc.org

The topology of the resulting COF is dictated by the symmetry of the constituent monomers. mdpi.com By carefully selecting the building blocks, it is possible to design and synthesize COFs with a wide range of pore sizes and functionalities, making them suitable for various applications such as gas storage, separation, and catalysis. researchgate.net

On-Surface Synthesis of Surface-Supported COFs (SCOFs)

The synthesis of COFs directly on a solid surface, known as on-surface synthesis, has emerged as a powerful technique to create highly ordered, two-dimensional surface-supported COFs (SCOFs). mdpi.com This method allows for precise control over the orientation of the COF, which is crucial for many potential applications in electronics and sensing. rsc.org

The on-surface self-condensation of this compound on a highly oriented pyrolytic graphite (B72142) (HOPG) substrate can yield extended and long-range ordered 2D COFs. nih.govinrs.ca A critical factor for achieving high structural quality in this process is the presence of a small amount of water. nih.govacs.org Water facilitates the reversibility of the polycondensation reaction, allowing for the correction of defects that inevitably form during the growth process. nih.govacs.org This subtle balance between kinetic and thermodynamic control is key to obtaining a well-ordered SCOF. nih.gov

Scanning tunneling microscopy (STM) is a primary tool for characterizing these on-surface synthesized COFs, providing atomic-level resolution of the covalent networks. nih.govinrs.ca This technique has been used to visualize the hexagonal porous network of COF-1 formed on a surface. inrs.ca The ability to create these single-layer COFs opens up possibilities for their use as templates for the controlled arrangement of guest molecules. rsc.orginrs.ca

Thermodynamically Controlled COF Growth and Defect Correction

The formation of crystalline COFs is a process governed by thermodynamic control, which allows for the correction of structural defects during synthesis. mdpi.com The reversible nature of the covalent bonds that form the framework, such as boronate esters and boroxines, is the key to this "error-checking" and "proof-reading" capability. sci-hub.se

During the synthesis of COFs from this compound, the reaction conditions are carefully controlled to maintain a dynamic equilibrium between the monomers, oligomers, and the final polymeric framework. mdpi.com This allows for the breaking and reforming of bonds, which enables the system to correct any mistakes in the growing structure and ultimately arrive at the most thermodynamically stable, crystalline state. sci-hub.se

Factors such as temperature, solvent polarity, and the presence of water can be modulated to influence the reversibility of the reaction and promote the growth of highly crystalline COFs. nih.gov For instance, in the on-surface synthesis of COF-1, the presence of water is crucial for defect correction. nih.govrsc.org Similarly, in solvothermal synthesis, the choice of solvents and reaction time plays a significant role in achieving a high degree of crystallinity. mdpi.comresearchgate.net This thermodynamic control over the polymerization process is a defining feature of COF chemistry and is essential for producing materials with well-defined, ordered structures.

Multitopic Linker Strategies for Complex COF Topologies

The use of multitopic linkers, which are building blocks with more than two reactive sites, is a sophisticated strategy for constructing COFs with complex and novel topologies. While this compound is a ditopic linker, it can be combined with multitopic linkers to create intricate framework structures. mdpi.comrsc.org

For example, the reaction of this compound with a C3-symmetric tri-functional linker or a C4-symmetric tetra-functional linker can lead to COFs with hexagonal or tetragonal pores, respectively. mdpi.com By employing linkers with different geometries and numbers of reactive sites, chemists can design and synthesize COFs with predetermined pore sizes and shapes. researchgate.net

A "macrocycle-to-framework" strategy has been demonstrated where pre-synthesized macrocycles with multiple reactive sites are used as building blocks. rsc.org For instance, the solvothermal reaction of this compound with large, multitopic arylene-ethynylene macrocycles has resulted in the formation of 2D COFs with very large, accessible pores. rsc.org This approach allows for the creation of hierarchical pore structures within the COF. rsc.org

Furthermore, the combination of different types of linkers in a single reaction, known as a mixed-linker approach, can lead to COFs with even more complex topologies and functionalities. nih.gov This strategy expands the structural diversity of COFs beyond what can be achieved with single linker systems, opening up new possibilities for designing advanced materials.

Integration of Functional Groups into COF Structures

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic monomers linked by strong covalent bonds. mdpi.com The predictable nature of their assembly allows for the precise control of pore size and the incorporation of desired chemical functionalities. This compound is a foundational building block in this field; for instance, the self-condensation of this compound results in the formation of the archetypal 2D framework, COF-1. mdpi.commurdoch.edu.au

The integration of specific functional groups into COF structures using this compound as a precursor can be achieved through two primary strategies:

Co-condensation with Functionalized Linkers: This is the most common approach, where this compound is reacted with a complementary, polyfunctional linker that already bears the desired functional groups. A prominent example is the synthesis of COF-5, which involves the co-condensation of this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). mdpi.commurdoch.edu.au The resulting boronate ester-linked framework possesses well-defined pores and the inherent functionality of the HHTP unit. This method allows for a wide variety of COFs with different properties to be created by choosing different combinations of boronic acids and diols. mdpi.com

Use of Functionalized Diboronic Acid Precursors: This strategy involves modifying the this compound molecule itself before its use in COF synthesis. By introducing functional groups onto the central phenyl ring of the diboronic acid, these functionalities become an integral part of the COF backbone. Research has demonstrated the synthesis and thermal analysis of a series of substituted 1,4-benzenediboronic acids, such as 2,5-dihydroxy-1,4-benzenediboronic acid, designed specifically as building blocks for creating functionalized COFs. lookchem.com

These methods provide a powerful toolkit for tuning the properties of COFs for specific applications, including gas storage, catalysis, and sensing.

| COF Name | Precursors | Linkage Type | Key Feature/Functionality |

| COF-1 | This compound (self-condensation) | Boroxine (B₃O₃ ring) | Foundational 2D COF with porous layered structure. mdpi.comchalmers.se |

| COF-5 | This compound + 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Boronate Ester | Boronate ester-linked framework with large pores. mdpi.com |

| SCOF-2 | This compound + 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Dioxaborole heterocycles | Surface Covalent Organic Framework formed via condensation reaction. murdoch.edu.au |

| Functional COF | 2,5-dihydroxy-1,4-benzenediboronic acid + Polyol linker | Boronate Ester | Framework with integrated hydroxyl groups for tailored surface properties. lookchem.com |

Metal-Organic Frameworks (MOFs) Engineering

Metal-Organic Frameworks (MOFs) are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. researchgate.net The design of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

Ligand Design for MOF Assembly

The assembly of MOFs relies on the coordination between metal centers and organic linkers. While polycarboxylate ligands, such as the structural analogue benzene-1,4-dicarboxylic acid (BDC), are extensively used to build robust frameworks, the use of boronic acids as primary building ligands is less common. researchgate.netrsc.orgrsc.org However, the principles of ligand design, which aim to create specific network topologies and functionalities, are universal. The strategic placement of binding groups on a rigid organic backbone allows for the construction of materials with tailored pore environments. Combining various organic ligands and metal ions provides almost unlimited design possibilities for MOFs. sciforum.net

Functionalization of MOF Structures utilizing Boronic Acid Moieties

While not typically a primary structural linker, this compound and its boronic acid moieties are valuable for the post-synthetic modification and functionalization of MOF structures. The boronic acid group can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling. This allows for the covalent attachment of new functional groups to the MOF's organic linkers after the initial framework has been assembled. Research has indicated the potential for functionalizing MOF-74-type structures through cross-coupling reactions involving this compound. sci-hub.se This post-synthetic modification approach is a powerful tool for introducing functionalities that might not be stable under the initial MOF synthesis conditions, thereby expanding the chemical complexity and application scope of pre-existing MOF platforms.

Polymeric and Organic Electronic Materials

This compound is a key reagent in the synthesis of advanced organic polymers, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. fishersci.calookchem.com This reaction forms carbon-carbon bonds, enabling the creation of extended π-conjugated systems that are essential for organic electronic materials.

Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are of great interest for optoelectronic applications due to their unique electronic and optical properties, processability, and low cost. rsc.org Two-dimensional conjugated polymers (2DCPs) represent a frontier in this area, and this compound is instrumental in their synthesis.

A notable example is the synthesis of a 2D polytriethyltriindole (2DPTTI) film, created through an interfacial Suzuki reaction between 2,7,12-tribromo-5,10,15-triethyltriindole and this compound dipinacol ester (BADE), a protected derivative of this compound. nih.gov The resulting wafer-scale films exhibit properties crucial for electronic devices.

| Polymer | Precursors | Application | Key Performance Metrics |

| 2D Polytriethyltriindole (2DPTTI) | 2,7,12-tribromo-5,10,15-triethyltriindole + this compound dipinacol ester | Organic Field Effect Transistors (OFETs) | Photosensitivity: 3.7 × 10³Responsivity: 1.4 × 10³ A W⁻¹ nih.gov |

These 2DPTTI films function as the active layer in organic field-effect transistors (OFETs), demonstrating p-type semiconducting behavior. nih.gov Furthermore, they possess superior UV optoelectronic performance and exhibit a light-blue fluorescence character, highlighting the potential of this synthesis strategy for creating multifunctional organic electronic materials. nih.gov

Indolizine (B1195054) Derivatives for Organic Light-Emitting Diodes (OLEDs)

This compound is also used in the preparation of specialized small molecules for electronic applications, such as indolizine derivatives for use in Organic Light-Emitting Diodes (OLEDs). fishersci.cathermofisher.kr Research has shown that multifunctional, electron-transporting indolizine derivatives can be synthesized using this compound. chemsrc.com These materials have been incorporated into highly efficient OLEDs, serving as hosts for both blue fluorescence and orange phosphorescence emitters, and have been used to create two-color-based white OLEDs. chemsrc.com The use of this compound facilitates the construction of the complex molecular architecture required for these advanced optoelectronic applications. lookchem.com

Materials for Organic Thin-Film Transistors

This compound and its derivatives are pivotal in the synthesis of novel organic semiconductors for organic thin-film transistors (OTFTs). fishersci.casigmaaldrich.com These transistors are essential components in next-generation electronics, including flexible displays and sensors. The utility of this compound lies in its ability to be incorporated into various polymerization reactions, such as Suzuki-Miyaura cross-coupling, to create well-defined conjugated polymers. fishersci.calookchem.com These polymers often serve as the active semiconductor layer in OTFTs.

The rigid phenylene unit of this compound contributes to the planarity and rigidity of the resulting polymer backbone, which is crucial for efficient charge transport. The boronic acid functional groups allow for versatile chemical modifications, enabling the fine-tuning of the electronic properties of the polymers. fishersci.calookchem.com For instance, its bis(pinacol) ester derivative is a key reagent in creating polymers for field-effect transistors. lookchem.comlookchem.comchemicalbook.com The electronic properties and compatibility of this compound bis(pinacol) ester with other materials make it a valuable component in enhancing the performance and efficiency of these devices. lookchem.com

Key attributes of polymers derived from this compound for OTFTs:

| Property | Description |

| Charge Carrier Mobility | The ordered, rigid structure of polymers incorporating this compound facilitates intermolecular π-π stacking, creating efficient pathways for charge carriers to move, which is a critical factor for high-performance transistors. |

| Solution Processability | Many of the resulting polymers are soluble in organic solvents, allowing for the use of cost-effective fabrication techniques like spin-coating and printing to create uniform thin films. fishersci.cathermofisher.krlabfind.co.kr |

| Environmental Stability | The inherent chemical stability of the boronic acid moiety and the resulting polymers contributes to the operational stability of the OTFT devices under ambient conditions. |

Development of Efficient Solar Cell Photoelectric Polymers

In the field of organic photovoltaics (OPVs), this compound and its esters are instrumental in the synthesis of photoelectric polymers that form the active layer of solar cells. lookchem.comscientificlabs.comruifuchemical.com These polymers are designed to absorb sunlight and convert it into electrical energy. The incorporation of this compound bis(pinacol) ester into these materials has been shown to enhance their light absorption and charge transport properties, leading to improved solar cell performance and energy conversion efficiency. lookchem.comsigmaaldrich.com

Performance Metrics of Solar Cells with Polymers from this compound Derivatives:

| Parameter | Significance |

| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electricity. Polymers incorporating this compound derivatives have contributed to achieving higher PCEs in organic solar cells. lookchem.com |

| Open-Circuit Voltage (Voc) | The maximum voltage a solar cell can produce. The energy levels of the polymers, tunable via the use of this compound, directly influence the Voc. |

| Short-Circuit Current (Jsc) | The maximum current a solar cell can produce. This is related to the polymer's ability to absorb light and generate charge carriers. |

| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve, indicating the efficiency of charge extraction. |

Solution-Processable Coordination Polymers

This compound is a key building block in the creation of solution-processable coordination polymers. fishersci.calookchem.comthermofisher.krlabfind.co.kr These materials are formed through the self-assembly of metal ions or clusters with organic ligands, in this case, ligands derived from or incorporating this compound. The ability to process these polymers from solution is a significant advantage for large-scale and low-cost fabrication of electronic and optoelectronic devices.

One approach involves the condensation of this compound with catechols to form 1,4-bis(benzodioxaborole)benzene. This species can then coordinate with nitrogen-donor ligands, such as pyridyl-based molecules, through dative B-N bonds to form either discrete macrocycles or extended polymeric structures. researchgate.net The nature of the resulting architecture—whether it's a 1D chain or a 2D network—can be controlled by the geometry of the pyridyl ligand used. researchgate.net For example, linear bipyridines tend to form 1D polymers, while tetradentate ligands can produce 2D sheets. researchgate.net

Helically π-Stacked Copolymers with Chiroptical Properties

This compound is utilized in the synthesis of helically π-stacked copolymers that exhibit chiroptical properties, such as circularly polarized fluorescence. sigmaaldrich.comsigmaaldrich.com These materials are of great interest for applications in 3D displays, spintronics, and chiral sensing.

The strategy often involves the copolymerization of this compound with chiral comonomers. The rigid and linear nature of the 1,4-phenylene unit helps to enforce a regular, repeating structure in the polymer backbone, which can then be twisted into a helical conformation by the influence of the chiral side chains or comonomer units. For instance, co-assembly of carbohydrate-based bolaamphiphiles with this compound in alkaline solutions can lead to the formation of right-handed helices. researchgate.net This process is driven by the transfer of chirality from the sugar moieties to the supramolecular assembly. researchgate.net These helices are stabilized by a combination of boronate esters, boroxine anhydrides from the self-condensation of this compound, and non-covalent interactions. researchgate.netresearchgate.net

Supramolecular Cages and Architectures

Construction of Organoboroxine and Borazine (B1220974) Cages

This compound is a fundamental building block for the construction of nanoscale organoboroxine and borazine cages. acs.org These cage-like structures are formed through the reversible self-assembly of molecular components. The formation of boroxine rings (B₃O₃) from the dehydration of boronic acids is a key reaction in this process.

Computational studies have shown that bridging boroxine rings with flat, linear spacers like the phenylene group from this compound can lead to the formation of large, spherical cages. acs.org These structures, termed COBOCs (Covalent Organic BorOxine Cages), can have diameters ranging from 2 to 5 nanometers. acs.org The geometry of these cages is dictated by the symmetry of the building blocks. DFT calculations have been used to predict the structures of these cages, revealing bond lengths and angles consistent with those found in smaller boroxine-containing molecules. acs.org Furthermore, there is potential to create isomorphous cages with organoborazine linkers. acs.org

Characteristics of Computationally Modeled Organoboroxine Cages:

| Cage Designation | Number of B₃O₃ Rings | Spacer Unit | Predicted Diameter |

| COBOC-20-BDBA | 20 | This compound | ~2 nm |

| COBOC-60-BDBA | 60 | This compound | ~5 nm |

| COBOC-70-BDBA | 70 | This compound | - |

| COBOC-20-BPDBA | 20 | 4,4'-Biphenyldiboronic acid | 3.59 nm |

| COBOC-20-TPDBA | 20 | 4,4''-para-Terphenyldiboronic acid | 4.77 nm |

Data sourced from computational chemistry studies. acs.org

Design of Discrete Three-Dimensional Assemblies

Beyond cages, this compound is employed in the design of various discrete three-dimensional supramolecular assemblies. researchgate.net These structures are held together by non-covalent interactions, primarily hydrogen bonding and, in some cases, dative bonds. The ability of the two boronic acid groups on the benzene (B151609) ring to act as hydrogen-bond donors allows for the formation of extended networks and discrete molecular complexes. researchgate.net

For example, co-crystallization of this compound with bipyridine coformers can lead to the formation of supramolecular catemers, which are chain-like polymeric structures. researchgate.net In these assemblies, the boronic acid groups form O-H···N hydrogen bonds with the nitrogen atoms of the bipyridine molecules. The inclusion of solvent molecules, such as water, can further extend these hydrogen-bonding motifs. researchgate.net

Another strategy involves the self-assembly of diboronic esters with U-shaped bipyridine molecules. nih.gov The reaction of this compound with catechol produces a diboronic ester that can then coordinate with the bipyridine to form discrete, two-component "plug-in-socket" assemblies. researchgate.netnih.gov These structures are stabilized by B←N dative bonds and can pack in the solid state through π-π interactions, sometimes incorporating solvent molecules into the crystal lattice. nih.gov

The Supramolecular Behavior of this compound

The bifunctional nature of this compound (1,4-BDBA), featuring two boronic acid groups positioned at opposite ends of a rigid phenyl ring, makes it a cornerstone in the field of supramolecular chemistry and crystal engineering. Its capacity for directional hydrogen bonding and self-assembly into predictable, extended structures has been the subject of extensive research.

Supramolecular Chemistry and Self Assembly Phenomena

Interface-Confined Self-Assembly

The behavior of this compound at the interface between different phases, particularly on solid surfaces, has been a subject of extensive research. These studies provide fundamental insights into two-dimensional crystallization and the formation of functional nanostructures.

On metallic surfaces such as silver (Ag(111)) and gold (Au(111)), this compound exhibits complex assembly behaviors. The interaction between the boronic acid groups and the metal substrate, as well as intermolecular hydrogen bonding, dictates the resulting supramolecular architecture.

On Ag(111), the self-condensation of BDBA can lead to the formation of two-dimensional covalent organic frameworks (COFs). researchgate.netcolab.ws This process involves the dehydration of boronic acid groups to form boroxine (B1236090) rings, creating a robust, extended network. rsc.orgrsc.org The Ag(111) surface has been identified as a suitable template for this polymerization, providing a balance between molecular mobility and adsorption strength. uni-graz.at In contrast, on Au(111), the interaction is weaker, which can result in disordered polymer growth or the formation of metastable hydrogen-bonded phases. uni-graz.atmdpi.comresearchgate.net The formation of these covalent networks is a surface-catalyzed reaction and is influenced by factors such as substrate temperature and deposition flux. rsc.org

Studies have shown that the on-surface polymerization of BDBA can also be achieved through co-deposition with other molecules, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate ester-linked COFs on Ag(111). rsc.org The structure of the resulting network can be influenced by the stoichiometry of the precursors. rsc.org

Table 1: Self-Assembly of this compound on Metallic Surfaces

| Surface | Assembly Type | Key Findings | Citations |

|---|---|---|---|

| Ag(111) | Covalent Organic Framework (COF) | Forms extended 2D polymers through self-condensation (boroxine formation). The surface provides a good balance for molecular diffusion and reaction. | researchgate.netcolab.wsrsc.orguni-graz.at |

| Au(111) | Disordered Polymer / H-bonded Phases | Weaker molecule-surface interaction can lead to less ordered structures or metastable hydrogen-bonded networks. | uni-graz.atmdpi.comresearchgate.net |

| Cu(111) | Limited Polymer Growth | Strong molecule-surface interaction limits diffusion, hindering the formation of large polymer domains. | researchgate.netuni-graz.at |

| Ag(111) | Co-assembly with HHTP | Forms boronate ester-linked COFs, with the structure dependent on precursor ratios. | rsc.org |

On insulating surfaces like potassium chloride (KCl(001)), where the molecule-substrate interactions are significantly weaker, the self-assembly of this compound is primarily driven by intermolecular hydrogen bonds. acs.orgacs.org Non-contact atomic force microscopy (nc-AFM) studies have revealed the formation of extended two-dimensional supramolecular phases at room temperature. rsc.orgacs.orgacs.org

In this arrangement, the BDBA molecules form a well-ordered, dense hydrogen-bonded network. rsc.org The stability of this structure is attributed to a conformational adaptation of the molecule on the surface, which enhances the intermolecular hydrogen bonding while minimizing steric hindrance. acs.orgacs.org This was the first experimental observation of such an extended hydrogen-bonded network on a bulk insulator at room temperature. acs.orgacs.org The cohesion energy of this structure has been calculated to be nearly 1 eV per molecule, indicating a very stable assembly. acs.orgacs.org

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable and responsive materials. This compound is a key building block in this field due to the reversible nature of boronic ester and boroxine formation. nih.govnih.govrsc.org

The formation of boronate esters from boronic acids and diols is a reversible reaction that is sensitive to pH and the presence of water. This dynamic nature has been harnessed to create self-healing materials. nih.govrhhz.net For instance, hydrogels cross-linked with boronate esters involving BDBA can exhibit self-healing properties. When the material is damaged, the reversible boronate ester bonds can reform across the fractured interface, restoring the material's integrity. upc.eduresearchgate.netnih.gov

Similarly, the self-condensation of boronic acids to form boroxine rings is a reversible process that can be utilized for creating self-healing systems. nih.govmdpi.com The reversibility of both boronate ester and boroxine formation allows for the design of vitrimers, a class of polymers that can be reprocessed and reshaped like thermoplastics while retaining the mechanical properties of thermosets. nih.govmdpi.com

This compound has been used in conjunction with carbohydrate-based bolaamphiphiles to create temperature-responsive co-assembly systems. researchgate.netnih.govglobalauthorid.com These bolaamphiphiles, which possess hydrophilic sugar moieties and a hydrophobic core, can undergo a reversible transition from micelles to vesicles in response to temperature changes. nih.govrsc.org

When BDBA is introduced into an alkaline solution of these bolaamphiphiles, it can form boronate esters with the diol groups of the carbohydrate headgroups. researchgate.netnih.gov This co-assembly process, coupled with temperature changes, can lead to the formation of hierarchical structures such as macroscalar helices. researchgate.netnih.govresearchgate.net The formation of these helical structures is driven by the transfer of chirality from the sugar molecules to the supramolecular assembly. researchgate.netnih.gov

Chirality Transfer and Modulation in Supramolecular Assemblies

Chirality transfer in supramolecular chemistry involves the transmission of chirality from a molecular building block to a larger, organized assembly. This compound, while achiral itself, plays a crucial role as a linker or co-assembler in systems where chirality is expressed at the supramolecular level.

In the previously mentioned co-assembly with carbohydrate-based bolaamphiphiles, the binding of BDBA to the chiral sugar units (D-glucose or D-mannose) facilitates a temperature-driven transfer of chirality from the molecular level to the supramolecular level. researchgate.netnih.govrsc.org This results in the formation of right-handed helices. researchgate.netnih.govrsc.org The process is dependent on factors such as pH and the specific structure of the bolaamphiphile. goettingen-research-online.de This demonstrates that BDBA can act as a critical component in modulating and amplifying chiral expression in complex supramolecular systems. goettingen-research-online.de

Catalytic Applications and Mechanistic Insights

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. 1,4-Benzenediboronic acid is a valuable reagent in several palladium-catalyzed cross-coupling reactions. fishersci.casigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry for creating biaryl compounds and other conjugated systems. sigmaaldrich.com this compound serves as an important bifunctional coupling partner in these reactions, acting as a rigid linker to connect two organic moieties. nih.govacs.org

The dual boronic acid functionality allows for the synthesis of symmetrical compounds in a one-pot reaction with two equivalents of an organohalide. Furthermore, it is a critical monomer in Suzuki-Miyaura polycondensation reactions to form conjugated polymers, which are materials of interest for electronics and photonics. wlu.caresearchgate.net

Research has also demonstrated the development of differentially protected derivatives of benzenediboronic acids. By selectively protecting one of the two boronic acid groups, chemists can perform sequential Suzuki-Miyaura couplings. This strategy allows for the controlled, stepwise synthesis of unsymmetrical, multi-substituted oligoarenes, where the protected boronyl group remains intact during the first coupling and can be used in a subsequent reaction. acs.org This approach enhances the utility of this compound as a versatile module for constructing complex aromatic structures.

This compound is utilized in palladium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds, such as enones. fishersci.casigmaaldrich.com This reaction, often referred to as a type of Hayashi-Miyaura reaction, is a powerful method for forming carbon-carbon bonds. The general mechanism for the conjugate addition of arylboronic acids involves several key steps.

Mechanistic investigations, combining experimental and computational studies, suggest the reaction proceeds via the formation of a cationic arylpalladium(II) species. nih.govrsc.org This active catalyst then coordinates with the α,β-unsaturated system, followed by carbopalladation of the olefin to form the crucial carbon-carbon bond. nih.govrsc.org The final step is often a protonation event that releases the product and regenerates the catalyst. The bifunctionality of this compound allows it to act as a double-addition agent, enabling the synthesis of molecules where two enone substrates are linked by a central phenylene ring. This can occur in a sequential or one-pot fashion, depending on the reaction conditions and stoichiometry.

Cyclization Reactions

Cyclization reactions are critical for synthesizing cyclic and polycyclic compounds, which are prevalent in materials science and medicinal chemistry. This compound plays a preparatory role in facilitating certain types of intramolecular cyclizations.

The Scholl reaction is an acid-catalyzed intramolecular dehydrogenative coupling of two aromatic C-H bonds to form an aryl-aryl bond, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). While this compound is not a direct participant or catalyst in the C-H activation step of the Scholl reaction, it is a crucial precursor for synthesizing the substrates that undergo this cyclization. sigmaaldrich.comauburn.edu

Its primary role is in the preliminary construction of large, complex aromatic molecules via Suzuki-Miyaura cross-coupling. By reacting this compound with suitable di-halogenated aromatic compounds, large oligomeric or macrocyclic precursors can be assembled. These precursors are specifically designed so that subsequent treatment with a Lewis acid and a protic acid induces intramolecular aryl-aryl fusion via the Scholl reaction, yielding highly complex and often non-planar PAHs, such as hexa-cata-hexabenzocoronenes. dokumen.pub

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions, with significant applications in renewable energy and environmental remediation. Boron-containing polymers derived from this compound have emerged as promising metal-free photocatalysts.

There is significant research interest in converting carbon dioxide (CO2), a greenhouse gas, into valuable chemical fuels using solar energy. Recent studies have shown that polymers incorporating this compound can act as highly effective and selective photocatalysts for CO2 reduction.

In one study, an ultrathin organic polymer, denoted CPB, was synthesized by bonding this compound with hexachlorocyclotriphosphazene. This created a framework with a compact and well-distributed layout of boron active sites. This specific arrangement was found to promote carrier transport and enhance CO2 activation. Under visible light illumination, and without the need for a cocatalyst or photosensitizer, the CPB polymer demonstrated remarkable performance in converting CO2 to methane (B114726) (CH4).

This work highlights a strategy for designing efficient metal-free photocatalysts by incorporating boron atoms into a polymer framework in a rational layout, providing a promising avenue for solar energy conversion.

Emerging Catalytic Roles in Advanced Materials

This compound (BDBA) is increasingly recognized for its pivotal role in the fabrication of advanced functional materials. While not a catalyst in the classical sense of being consumed and regenerated in a cycle, its unique chemical reactivity enables processes of self-assembly, error correction, and dynamic bond exchange that are foundational to the performance of these materials. The reversible nature of the covalent bonds it forms is central to its function, guiding the formation of highly ordered structures and imparting responsive, "smart" properties to polymer networks. This functionality is particularly evident in the synthesis of Covalent Organic Frameworks (COFs) and the development of self-healing materials.

A primary role for BDBA is as a fundamental building block in the synthesis of Covalent Organic Frameworks (COFs). mdpi.com COFs are porous, crystalline polymers constructed from light elements, offering high thermal stability and low density. google.com The synthesis of the first COFs, such as COF-1, was achieved through the self-condensation of BDBA, which forms planar six-membered boroxine (B1236090) rings through a reversible dehydration reaction. mdpi.comresearchgate.netresearchgate.net This process, typically conducted under solvothermal conditions, yields a stable, porous 2D layered structure. researchgate.netchalmers.se

The reversibility of the boroxine or boronate ester formation is crucial; it allows for an "error-checking" mechanism during synthesis. nih.gov Incorrectly formed bonds can break and reform, guiding the system toward the thermodynamically most stable, highly crystalline product rather than an amorphous, disordered polymer. nih.gov BDBA is also used in co-condensation reactions with other linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate ester-linked COFs like COF-5. mdpi.comnih.gov In these syntheses, BDBA acts as a rigid, C2-symmetric linker that directs the formation of specific network topologies. nih.gov The resulting materials exhibit high porosity and surface areas, with the BET surface area of some BDBA-derived COFs reaching over 1900 m²/g. nih.gov

Beyond rigid frameworks, BDBA is a key component in creating dynamic and responsive materials, particularly self-healing polymers and vitrimers. mdpi.com Its function is to act as a dynamic cross-linker. When incorporated into polymer networks containing diol or catechol functionalities, such as poly(vinyl alcohol) (PVA) or catechol-derivatized polyethylene (B3416737) glycol (PEG), BDBA forms reversible boronate ester bonds. mdpi.comdiva-portal.orgmdpi.com These dynamic covalent bonds can break and reform in response to stimuli like changes in pH or upon physical damage. mdpi.combiomaterials.orgnih.gov This bond exchange allows the polymer network to relax stress, be reprocessed, or autonomously repair itself after being fractured. mdpi.combiomaterials.org For instance, hydrogels formed by the complexation of catechol-derivatized polymers and BDBA exhibit rapid self-healing, where fractured pieces can merge into a single piece upon contact. biomaterials.orgnih.gov This property is attributed to the dynamic nature of the boronate-catechol complexation. biomaterials.org In another application, BDBA was used as a cross-linker for poly(butylacrylate-co-dopamine acrylamide) to create a polymer with water-triggered healing properties that remains stable in seawater. mdpi.comresearchgate.net

Recent research has also highlighted the role of BDBA in constructing materials for photocatalysis. In one study, BDBA was bonded with hexachlorocyclotriphosphazene to create an ultrathin organic polymer for the visible-light photocatalytic reduction of CO₂ to CH₄. rsc.org In this material, the boron atoms integrated into the polymer framework from the BDBA monomer serve as the active catalytic sites. rsc.org This metal-free photocatalyst demonstrated nearly 100% selectivity for methane and a high evolution rate, showcasing a direct catalytic role for the boron centers derived from BDBA in the final material. rsc.org

The table below summarizes the key applications and roles of this compound in advanced materials.

| Advanced Material | Role of this compound (BDBA) | Key Chemical Process | Notable Research Findings | References |

|---|---|---|---|---|

| Covalent Organic Frameworks (e.g., COF-1, COF-5) | Structural Building Block / Linker | Self-condensation (boroxine ring formation) or co-condensation with diols (boronate ester formation). | Enables synthesis of highly crystalline, porous materials through reversible covalent bond formation, which acts as an error-checking mechanism. The resulting frameworks have high thermal stability and large surface areas. | mdpi.comresearchgate.netnih.govnih.gov |

| Self-Healing Polymers & Vitrimers | Dynamic Cross-linker | Formation of reversible boronate ester bonds with diol or catechol groups on polymer backbones. | Imparts self-healing properties and reprocessability to thermosets. The dynamic nature of the BDBA cross-links allows the material to repair damage and relax stress. | mdpi.comdiva-portal.orgbiomaterials.orgnih.gov |

| Photocatalytic Organic Polymers | Monomer / Precursor to Active Sites | Polycondensation with other monomers to form a polymer framework where boron atoms are integrated. | The boron atoms derived from BDBA act as the catalytic active sites for the visible-light reduction of CO₂ to CH₄ with high selectivity and efficiency. | rsc.org |

| Hemostatic Hydrogels | Mechanical Property Enhancer | Forms dynamic boronate ester bonds with polyphenols (tannic acid) in a multi-component hydrogel. | Improves the mechanical properties and reduces the gelation time of injectable hydrogels designed for controlling bleeding. | nih.gov |

| Polymer Binders for Li-ion Batteries | Cross-linking Agent | Forms dynamic boronic ester bonds with hydroxyl groups in polymer binders (e.g., PVA). | Provides higher mechanical stability to binders for silicon anodes, mitigating issues from volume expansion during battery cycling. | diva-portal.orgacs.org |

Sensing and Biosensing Implementations

Glucose Sensing Systems

The detection of glucose is critical for the diagnosis and management of diabetes. 1,4-Benzenediboronic acid is a key reagent in non-enzymatic glucose sensing strategies, which offer potential advantages in stability over traditional enzyme-based sensors. These systems typically rely on an indirect detection mechanism where glucose is first oxidized by the enzyme glucose oxidase (GOx) to produce hydrogen peroxide (H₂O₂). The BDBA component of the sensor then reacts with the generated H₂O₂, leading to a measurable signal change.

Fluorescent carbon dots (CDs) have been utilized in conjunction with BDBA to create sensitive glucose biosensors. In one such system, BDBA is conjugated to the surface of CDs derived from citric acid. nih.govrsc.org The operating principle is based on the fluorescence quenching of the CDs. The hydrogen peroxide produced from the enzymatic oxidation of glucose by glucose oxidase oxidizes the BDBA molecules on the CD surface. nih.gov This oxidation process leads to an effective quenching of the carbon dots' fluorescence, likely through an electron transfer mechanism. nih.govrsc.org

The fluorescence intensity of the BDBA-CDs conjugate is thus inversely proportional to the concentration of glucose in the sample. This "mix-and-detect" strategy is straightforward and has demonstrated high sensitivity and selectivity. nih.gov Research has shown that this sensing system can detect glucose in human serum with a low detection limit. nih.govrsc.org

| Parameter | Value | Reference |

| Analyte | Glucose | nih.govrsc.org |

| Transducer | Carbon Dots (CDs) | nih.govrsc.org |

| Mechanism | Fluorescence Quenching | nih.gov |

| Detection Limit | 0.4 µM | nih.govrsc.org |

| Sample Matrix | Human Serum | nih.govrsc.org |

Colorimetric sensors based on gold nanoparticles (AuNPs) provide a simple, visual detection method. This compound can induce the aggregation of citrate-capped AuNPs. nih.gov This is believed to occur through an interaction between the boronic acid groups of BDBA and the α-hydroxycarboxylate groups of the citrate (B86180) ions stabilizing the nanoparticles. nih.gov The aggregation of AuNPs causes a distinct color change from red to blue, which can be observed with the naked eye and quantified using a spectrophotometer.

This BDBA-induced AuNP aggregation can be coupled with the glucose oxidase-glucose system for glucose detection. nih.gov The hydrogen peroxide generated by the enzymatic reaction oxidizes BDBA, converting its boronic acid moieties into phenol (B47542) groups. nih.gov This oxidized BDBA is unable to induce the aggregation of the AuNPs, meaning the solution remains red in the presence of glucose. nih.gov The degree of color change is therefore dependent on the initial glucose concentration. This principle has also been adapted for the detection of α-glucosidase activity by using a substrate that, upon enzymatic hydrolysis, can no longer interact with BDBA to cause AuNP aggregation.

| Parameter | Description | Reference |

| Analyte | Glucose | nih.gov |

| Transducer | Gold Nanoparticles (AuNPs) | nih.gov |

| Mechanism | Inhibition of BDBA-induced Aggregation | nih.gov |

| Signal | Color Change (Blue to Red) | nih.gov |

| Enabling Reaction | Glucose Oxidase catalyzed H₂O₂ production | nih.gov |

Hydrogen Peroxide Detection

Hydrogen peroxide is a key reactive oxygen species involved in various biological processes and a common byproduct in many enzyme-catalyzed reactions used in biosensing. The specific reactivity of BDBA with H₂O₂ makes it an excellent recognition element for direct H₂O₂ detection.

Electrochemical methods offer high sensitivity and are well-suited for miniaturization. A novel electrochemical sensor for H₂O₂ has been developed based on the inhibition of BDBA-triggered assembly of citrate-capped gold (Au) or silver (Ag) nanoparticles on an electrode surface. mdpi.comnih.gov

In this system, an electrode is first modified with a boronic acid derivative. In the absence of H₂O₂, BDBA crosslinks citrate-capped AuNPs, facilitating their assembly onto the modified electrode surface. mdpi.comnih.gov This assembly of conductive nanoparticles leads to a significant decrease in the electron transfer resistance (Ret), which can be measured by electrochemical impedance spectroscopy. mdpi.comresearchgate.net

However, when H₂O₂ is present, it oxidizes the boronate groups on both the BDBA in solution and the electrode surface into phenol groups. mdpi.comnih.gov This prevents the assembly of the nanoparticles on the electrode, resulting in a high electron transfer resistance. mdpi.comresearchgate.net The change in resistance is proportional to the H₂O₂ concentration, allowing for sensitive quantification.

| Parameter | Value | Reference |

| Analyte | Hydrogen Peroxide (H₂O₂) | mdpi.com |

| Transducer | Gold (Au) Nanoparticles | mdpi.com |

| Technique | Electrochemical Impedance Spectroscopy | mdpi.com |

| Linear Range | 1 nM - 0.6 µM | mdpi.com |

| Regression Equation | ΔRet = 3731[H₂O₂] (µM) + 41 | mdpi.com |

Optical detection of H₂O₂ using BDBA has been achieved through both fluorescence and colorimetric methods.

Fluorescent Probes: As described in the glucose sensing section, the oxidation of BDBA by H₂O₂ can effectively quench the fluorescence of BDBA-conjugated carbon dots. nih.govrsc.org This provides a direct optical method for H₂O₂ detection, where a decrease in fluorescence intensity corresponds to an increase in H₂O₂ concentration.

Colorimetric Probes: The inhibition of BDBA-induced gold nanoparticle aggregation serves as a direct colorimetric probe for H₂O₂. nih.govfigshare.com The H₂O₂-mediated oxidation of BDBA to a form that cannot trigger AuNP aggregation prevents the red-to-blue color change. nih.gov The system remains red in the presence of H₂O₂, and the absorbance ratio (A₆₆₀/A₅₂₀) can be used for quantification. mdpi.com

| Sensing Strategy | Transducer | Mechanism | Signal Output | Reference |

| Fluorescence | Carbon Dots | H₂O₂-induced oxidation of BDBA | Fluorescence Quenching | nih.gov |

| Colorimetric | Gold Nanoparticles | H₂O₂-mediated inhibition of BDBA-induced aggregation | Color remains red | nih.govfigshare.com |

Immunoassays and Biomarker Detection

The sensing platforms developed for hydrogen peroxide can be integrated with immunoassays for the detection of specific disease biomarkers. This is typically achieved by using an enzyme label, such as glucose oxidase, that can generate H₂O₂ in the presence of its substrate.

A biotin-avidin-mediated immunoassay has been developed using the H₂O₂-BDBA-AuNP colorimetric probe. nih.gov In this sandwich immunoassay format, a target biomarker, such as human prostate-specific antigen (PSA), is captured between two antibodies. One antibody is immobilized on a surface, and the other is labeled with biotin (B1667282). Avidin-conjugated glucose oxidase is then introduced, which binds to the biotin. In the presence of glucose, the captured enzyme generates H₂O₂, which then inhibits the BDBA-induced aggregation of AuNPs. nih.gov

The final color of the solution is therefore dependent on the concentration of the biomarker. This system allows for the sensitive, naked-eye detection of clinically relevant biomarkers like PSA and rabbit immunoglobulin G (IgG). nih.govfigshare.com The lowest detectable concentrations were reported to be 0.1 ng/mL for rabbit IgG and 4 ng/mL for human PSA. nih.govfigshare.com Furthermore, the assay enabled the semi-quantitative detection of PSA in plasma samples by visual inspection. nih.gov

| Parameter | Value | Reference |

| Assay Type | Biotin-Avidin-Mediated Sandwich Immunoassay | nih.gov |

| Target Analytes | Rabbit Immunoglobulin G (IgG), Human Prostate-Specific Antigen (PSA) | nih.govfigshare.com |

| Detection Principle | H₂O₂-mediated inhibition of BDBA-AuNP aggregation | nih.gov |

| Detection Limit (IgG) | 0.1 ng/mL | nih.govfigshare.com |

| Detection Limit (PSA) | 4 ng/mL | nih.govfigshare.com |

Biotin-Avidin-Mediated Immunoassays

The high affinity between biotin and avidin (B1170675) is a cornerstone of many modern immunoassays, providing a robust method for signal amplification and analyte detection. nih.govrockland.com this compound (BDBA) has been integrated into these systems to create novel detection strategies. One such strategy involves the use of BDBA to induce the aggregation of citrate-capped gold nanoparticles (AuNPs). figshare.com This interaction is based on the formation of bonds between the boronic acid groups of BDBA and the α-hydroxycarboxylate groups of the citrate on the AuNP surface. figshare.com

This aggregation phenomenon can be modulated by hydrogen peroxide (H₂O₂). The presence of H₂O₂ leads to the oxidation of BDBA's boronic acid moieties into phenol groups. The oxidized BDBA is then unable to crosslink the AuNPs, preventing aggregation and causing a visible color change. figshare.com By linking this H₂O₂-mediated inhibition to a sandwich immunoassay format that utilizes biotinylated antibodies and avidin-conjugated glucose oxidase (GOx), a sensitive detection system can be developed. figshare.com In this setup, the enzymatic activity of GOx produces H₂O₂, which in turn controls the BDBA-induced aggregation of AuNPs, linking the concentration of the target analyte to a colorimetric signal. figshare.com

Detection of Immunoglobulin G (IgG) and Prostate-Specific Antigen (PSA)

Building on the principles of biotin-avidin-mediated immunoassays and BDBA-controlled gold nanoparticle aggregation, specific and sensitive tests for important clinical biomarkers have been developed. figshare.com This methodology has been successfully applied to the naked-eye detection of Immunoglobulin G (IgG) and Prostate-Specific Antigen (PSA). figshare.com

Immunoglobulin G is a major class of antibodies found in blood and extracellular fluid, playing a crucial role in the immune response. leicabiosystems.com Deviations in IgG levels can indicate various health conditions. siemens-healthineers.comlabcorp.com Prostate-Specific Antigen is a protein produced by the prostate gland, and its elevated levels in the blood are often associated with prostate cancer and other prostate-related conditions. nih.govmedscape.com

In a specific application, a sandwich immunoassay was constructed using biotinylated antibodies and avidin-conjugated glucose oxidase. figshare.com The presence of the target analyte (rabbit IgG or human PSA) leads to the generation of hydrogen peroxide, which inhibits the BDBA-induced aggregation of AuNPs. figshare.com This system enabled the detection of these biomarkers at very low concentrations. figshare.com

| Analyte | Lowest Detectable Concentration (Naked-Eye) |

|---|---|

| Rabbit Immunoglobulin G (IgG) | 0.1 ng/mL |

| Human Prostate-Specific Antigen (PSA) | 4 ng/mL |

This approach was also effective for quantifying PSA in plasma samples within a clinically relevant range (0–10 ng/mL). figshare.com

Recognition of Cis-Diol Containing Biomolecules

The fundamental chemistry enabling boronic acids to recognize specific biomolecules lies in their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols (also known as cis-diols). nih.govnih.gov This interaction results in the formation of stable five- or six-membered cyclic esters. nih.govnih.gov Since many essential biological molecules, such as carbohydrates, glycoproteins, and ribonucleic acids, feature cis-diol functionalities, boronic acids have emerged as versatile synthetic receptors for their detection and binding. nih.govnih.gov The bifunctional nature of this compound, with its two boronic acid groups on a rigid phenyl backbone, makes it an excellent candidate for constructing materials that can effectively crosslink and recognize these biological targets.

Application as Synthetic Receptors for Glycans, Glycoproteins, and Nucleic Acids

Synthetic receptors that can selectively bind to glycans and glycoproteins are of significant interest because these molecules are involved in a vast array of biological processes, and alterations in their structure are often hallmarks of disease. nih.govunifi.it Boronic acid-based materials have been extensively developed as synthetic lectin mimics to target the carbohydrate portions (glycans) of these biomolecules. nih.govrsc.org The interaction between the boronic acid groups and the cis-diols on the sugar residues of glycans and glycoproteins allows for specific recognition in aqueous environments. rsc.orgnih.gov

Similarly, nucleic acids like RNA contain a cis-diol group in their ribose sugar backbone, making them targets for boronic acid-based receptors. nih.govnih.gov The ability to selectively recognize and bind to RNA has potential applications in diagnostics and therapeutics. Synthetic receptors incorporating bis-boronic acids have been shown to interact with nucleic acids, demonstrating the potential for creating complex systems where binding specificity can be finely tuned. nih.gov

Detection of Pathogens and Cellular Components

The surfaces of many pathogens, such as bacteria, are decorated with a thick layer of polysaccharides and other glycoconjugates that present cis-diol groups. nih.gov This makes them ideal targets for boronic acid-based recognition elements. For example, boronic acid-functionalized materials can be used to label bacterial cells by forming boronate esters with the saccharides in the cell wall, enabling their detection. nih.gov This principle has been applied in sensing arrays designed to discriminate between different pathogenic bacteria. nih.gov

Beyond external pathogens, these synthetic receptors can also target cellular components. The specific recognition of glycoproteins, exosomes, and even tumor cells through boronate affinity has been demonstrated, paving the way for advanced diagnostic tools and cell imaging techniques. nih.govnih.gov

Development of Boronic Acid-Based Materials as Recognition Elements and Signal Labels

The unique ability of boronic acids to interact with cis-diols has led to their widespread use as the core component in various biosensing platforms. nih.govnih.gov In these systems, the boronic acid moiety serves as the recognition element , providing specificity for the target analyte. nih.govmdpi.com This synthetic receptor approach offers an alternative to traditional biological recognition elements, such as antibodies, which can be expensive and less stable. mdpi.com

Furthermore, boronic acid derivatives can be engineered to also act as signal labels . This is often achieved by modifying the boronic acid molecule with a redox-active group, such as ferrocene. nih.gov When the boronic acid binds to its target, the attached electroactive label is brought into proximity with an electrode surface, generating a measurable electrochemical signal. nih.gov

In the case of this compound, its role can be primarily as a recognition and crosslinking agent that induces a physical change, which is then transduced into a signal. figshare.com The BDBA-induced aggregation of gold nanoparticles is a prime example where BDBA acts as the recognition element, and the resulting change in the plasmonic properties of the nanoparticles provides a clear colorimetric signal. figshare.com This demonstrates how boronic acid-based materials can be cleverly integrated into systems where they are central to both target recognition and signal generation. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the fundamental principles governing the chemistry of 1,4-benzenediboronic acid. These calculations provide detailed information on molecular geometries, interaction energies, and electronic structures that are often difficult to obtain through experimental means alone.